molecular formula C14H18N2O5S B4099148 N~1~-[4-(AMINOSULFONYL)PHENYL]-3-(5-METHYL-2-OXOTETRAHYDRO-3-FURANYL)PROPANAMIDE

N~1~-[4-(AMINOSULFONYL)PHENYL]-3-(5-METHYL-2-OXOTETRAHYDRO-3-FURANYL)PROPANAMIDE

Cat. No.: B4099148
M. Wt: 326.37 g/mol
InChI Key: PERWDRHBZYZMPC-UHFFFAOYSA-N
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Description

N~1~-[4-(Aminosulfonyl)phenyl]-3-(5-methyl-2-oxotetrahydro-3-furanyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 4-(aminosulfonyl)phenyl group at the N~1~ position and a 5-methyl-2-oxotetrahydro-3-furanyl moiety at the C3 position.

Properties

IUPAC Name

3-(5-methyl-2-oxooxolan-3-yl)-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-9-8-10(14(18)21-9)2-7-13(17)16-11-3-5-12(6-4-11)22(15,19)20/h3-6,9-10H,2,7-8H2,1H3,(H,16,17)(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERWDRHBZYZMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)O1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(AMINOSULFONYL)PHENYL]-3-(5-METHYL-2-OXOTETRAHYDRO-3-FURANYL)PROPANAMIDE typically involves multiple steps. One common approach is to start with the preparation of the sulfonamide intermediate, followed by the introduction of the tetrahydrofuran ring through a series of reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(AMINOSULFONYL)PHENYL]-3-(5-METHYL-2-OXOTETRAHYDRO-3-FURANYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N~1~-[4-(AMINOSULFONYL)PHENYL]-3-(5-METHYL-2-OXOTETRAHYDRO-3-FURANYL)PROPANAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-[4-(AMINOSULFONYL)PHENYL]-3-(5-METHYL-2-OXOTETRAHYDRO-3-FURANYL)PROPANAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrahydrofuran ring may also play a role in the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with N~1~-[4-(aminosulfonyl)phenyl]-3-(5-methyl-2-oxotetrahydro-3-furanyl)propanamide, enabling comparative analysis of their physicochemical and pharmacological profiles.

N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide

  • Formula : C16H24N2O2
  • Key Features : Propanamide backbone with a piperidinyl group and methoxymethyl substituent.
  • Properties: Used as a pharmaceutical intermediate. The piperidinyl group may enhance blood-brain barrier penetration, while the methoxymethyl substituent could alter metabolic stability compared to the target compound’s aminosulfonyl group .
  • Contrast : Lacks the tetrahydrofuran ring, reducing conformational rigidity.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Formula: Not explicitly stated; molecular mass 589.1.
  • Key Features: Chromen-2-yl and pyrazolo[3,4-d]pyrimidinyl substituents with an aminosulfonyl group.
  • Properties : Melting point 175–178°C; the sulfonamide group facilitates enzyme inhibition (e.g., kinase targets). The chromene ring system may confer fluorescence or π-π stacking interactions absent in the target compound .
  • Contrast : Larger molecular weight (589.1 vs. ~340–350 for the target compound) and heteroaromatic cores may limit bioavailability.

N-((2S)-2-({(1Z)-1-Methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}amino)-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propyl)propanamide

  • Formula : C35H36F3N3O4
  • Key Features : Propanamide backbone with trifluoromethylphenyl and oxazol-4-yl ethoxy groups.
  • Properties : Molecular weight 619.673; the trifluoromethyl group enhances metabolic stability and lipophilicity. The oxazole ring may engage in dipole interactions, contrasting with the target compound’s tetrahydrofuran oxygen .
  • Contrast : Increased complexity (81 atoms vs. ~30–40 in the target compound) may reduce synthetic accessibility.

(2R)-2-Amino-3,3,3-trifluoro-N-hydroxy-2-{[(4-phenoxyphenyl)sulfonyl]methyl}propanamide

  • Formula : C16H15F3N2O5S
  • Key Features : Sulfonyl group, trifluoromethyl substituent, and hydroxamic acid (-NHOH) moiety.
  • Properties: Hydroxamic acid acts as a zinc-binding group (e.g., in metalloproteinase inhibitors). The phenoxy group enhances aromatic interactions, while the sulfonyl group aligns with the target compound’s aminosulfonyl functionality .

N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

  • Formula : C17H16FN5O2
  • Key Features : Tetrazole ring (bioisostere for carboxylic acids) and methoxyphenyl group.
  • Properties : Molecular weight 341.34; tetrazole enhances acidity (pKa ~4–5), mimicking carboxylates in receptor binding. The fluorophenyl group may improve membrane permeability .
  • Contrast: Tetrazole’s ionizability contrasts with the target compound’s neutral aminosulfonyl group.

(2E)-3-(5-[4-(Aminosulfonyl)phenyl]-2-furyl)acrylic Acid

  • Formula: C13H11NO5S
  • Key Features: Shared aminosulfonylphenyl group and unsaturated acrylic acid chain.
  • The furyl group may engage in π-stacking .
  • Contrast : Lack of propanamide backbone and tetrahydrofuran ring reduces structural overlap.

Research Findings and Implications

  • Aminosulfonyl Group: Compounds with this group (e.g., target compound, ) exhibit enhanced solubility and hydrogen-bonding capacity, critical for target engagement in aqueous environments .
  • Tetrahydrofuran vs.
  • Bioisosteric Replacements : ’s tetrazole highlights the trade-offs between bioisosterism (e.g., acidity vs. metabolic stability) and the target compound’s design .

Biological Activity

N~1~-[4-(Aminosulfonyl)phenyl]-3-(5-methyl-2-oxotetrahydro-3-furanyl)propanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an aminosulfonyl group and a furan derivative. Its molecular formula is C15H18N2O3S, highlighting the presence of nitrogen, sulfur, and oxygen atoms which are crucial for its biological interactions.

Research indicates that compounds with similar structural motifs may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. This inhibition could extend to other pathways relevant in cancer biology.
  • Modulation of Signaling Pathways : Compounds containing furan rings have been shown to influence signaling pathways such as Wnt/β-catenin, which is crucial in cancer progression and metastasis .

Anticancer Properties

Recent studies have demonstrated that derivatives of sulfonamides can significantly inhibit cancer cell proliferation. For instance:

  • Cell Proliferation Inhibition : The compound was tested against colorectal cancer cell lines (SW480 and HCT116), showing IC50 values of 2 μM and 0.12 μM, respectively . These results suggest potent anticancer activity.
  • Xenograft Studies : In vivo studies using mouse models indicated that the compound significantly reduced tumor growth and affected the expression of proliferation markers such as Ki67.

Case Studies

  • Colorectal Cancer Study : A study involving the compound showcased its ability to inhibit Wnt-dependent transcription in cancer cells. This was linked to a reduction in tumor size in xenograft models .
  • Enzyme Inhibition Research : Another study explored the enzyme inhibition properties of related compounds, indicating that structural modifications can enhance selectivity and potency against specific targets .

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundIC50 Value (µM)Reference
Anticancer (SW480)This compound2
Anticancer (HCT116)This compound0.12
Enzyme InhibitionRelated Sulfonamide DerivativesVaries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[4-(AMINOSULFONYL)PHENYL]-3-(5-METHYL-2-OXOTETRAHYDRO-3-FURANYL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[4-(AMINOSULFONYL)PHENYL]-3-(5-METHYL-2-OXOTETRAHYDRO-3-FURANYL)PROPANAMIDE

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